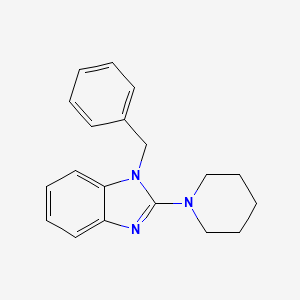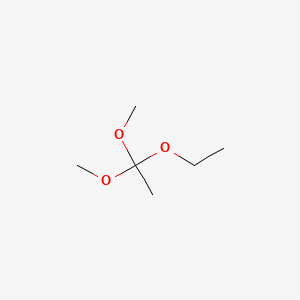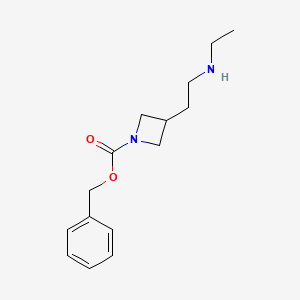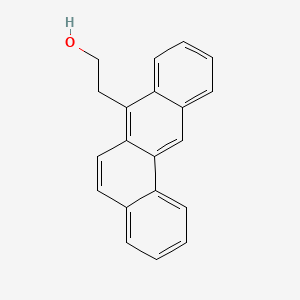
BENZ(a)ANTHRACENE-7-ETHANOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZ(a)ANTHRACENE-7-ETHANOL is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure consisting of four fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE-7-ETHANOL typically involves the reduction of benz(a)anthracene-7,12-dione. One common method includes the use of hydriodic acid and red phosphorus in glacial acetic acid, followed by purification through chromatography . The reaction conditions involve refluxing the mixture for 24 hours and subsequent purification steps to obtain the pure product.
Industrial Production Methods
Industrial production methods for benz(a)anthracene derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include catalytic hydrogenation or other reduction techniques to achieve the desired ethanol derivative. The specific industrial processes are designed to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
BENZ(a)ANTHRACENE-7-ETHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the conversion of ketones or quinones to alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydriodic acid and red phosphorus are frequently used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts such as aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted benz(a)anthracene derivatives, quinones, and alcohols. These products have distinct chemical and physical properties that make them useful in different applications.
Applications De Recherche Scientifique
BENZ(a)ANTHRACENE-7-ETHANOL has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a model compound in toxicological studies.
Mécanisme D'action
The mechanism of action of BENZ(a)ANTHRACENE-7-ETHANOL involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions, leading to the formation of reactive oxygen species (ROS) and other intermediates. These intermediates can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
Anthracene: A simpler PAH with three fused benzene rings, used in similar applications.
Phenanthrene: Another PAH with a different ring structure, also studied for its chemical properties and applications.
Uniqueness
BENZ(a)ANTHRACENE-7-ETHANOL is unique due to its specific functional group (ethanol) attached to the benz(a)anthracene structure. This functional group imparts distinct chemical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
63020-45-1 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
2-benzo[a]anthracen-7-ylethanol |
InChI |
InChI=1S/C20H16O/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13,21H,11-12H2 |
Clé InChI |
NKALMYNXJQQHFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

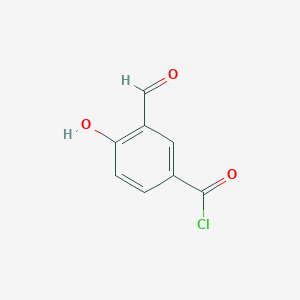
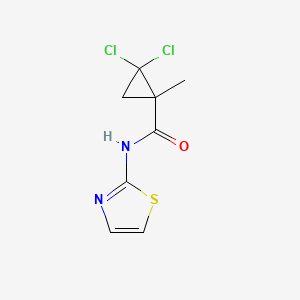

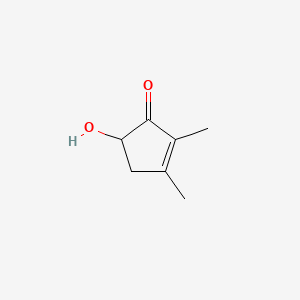

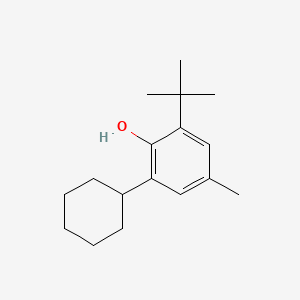
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
